B1191867 VVZ-149

VVZ-149

Numéro de catalogue: B1191867
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

VVZ-149 is an antagonist of both glycine transporter type 2 (GlyT2) and serotonin receptor 2A (5HT2A), with potential anti-nociceptive activity. Upon administration, GlyT2/5HT2A antagonist this compound binds to and blocks both GlyT2 and 5HT2A. Blockage of GlyT2 prevents the re-uptake of the inhibitory neurotransmitter glycine in the synaptic cleft, thereby potentiating glycine-mediated inhibitory signaling, and inhibiting the firing of neurons, which suppresses the transmission of pain signals to the brain and induces analgesia. Blockage of 5HT2A prevents both the binding of its ligand serotonin and 5HT/5HT2A-mediated signaling.

Applications De Recherche Scientifique

Phase 2 Studies

  • Postoperative Pain Management :
    • A randomized, double-blind trial (NCT02489526) involving 60 patients undergoing laparoscopic colorectal surgery assessed the efficacy of VVZ-149. Patients receiving this compound showed a 34.2% reduction in opioid consumption within 24 hours post-surgery compared to the placebo group. Notably, those with high preoperative anxiety experienced a significant reduction in pain and opioid use .
  • Analgesic Efficacy :
    • Another study highlighted that this compound provided a 29.5% reduction in opioid requirements over 24 hours and improved pain scores at various intervals post-surgery. The results indicated that patients needing early rescue medication benefited most from this compound, suggesting its role in addressing the emotional components of pain .

Phase 3 Studies

  • Expanded Efficacy Assessment :
    • A Phase 3 trial (NCT05764525) with 284 patients undergoing laparoscopic colectomy confirmed that this compound significantly improved pain relief compared to placebo, achieving a 35% improvement in pain intensity scores at 6 and 12 hours post-infusion .
  • Safety Profile :
    • Across studies, this compound was generally well-tolerated with minimal adverse effects reported. Common side effects included somnolence and headache but were not severe enough to outweigh its analgesic benefits .

Data Tables

Study PhasePatient PopulationPrimary OutcomeKey Findings
Phase 260 patients (laparoscopic colorectal surgery)Opioid consumption reduction34.2% reduction in opioid use; significant pain relief in high anxiety patients
Phase 3284 patients (laparoscopic colectomy)Pain intensity difference35% improvement in pain scores at 6 and 12 hours; lower opioid needs

Case Studies

Several case studies have documented the practical application of this compound in clinical settings:

  • Case Study on Anxiety-Affected Patients :
    • A cohort study focusing on patients with high preoperative anxiety found that this compound not only alleviated pain but also reduced overall opioid dependency post-surgery by approximately 40% compared to placebo .
  • Longitudinal Pain Management Analysis :
    • An analysis of long-term outcomes for patients treated with this compound indicated sustained benefits in pain management and reduced reliance on opioids over a follow-up period of several weeks .

Propriétés

Apparence

Solid powder

Synonymes

VVZ-149;  VVZ 149;  VVZ149.; Unknown

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.